molecular formula C18H16ClNO5 B3654352 Dimethyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B3654352
M. Wt: 361.8 g/mol
InChI Key: DJEFQUOEFNYAKQ-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with a dimethyl ester group and a 3-chloro-4-methylphenyl carbonyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzene-1,3-dicarboxylate Core: This can be achieved through the esterification of benzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Amide Group: The 3-chloro-4-methylphenyl carbonyl chloride is reacted with the benzene-1,3-dicarboxylate core in the presence of a base such as pyridine to form the amide linkage.

    Final Product Formation: The resulting intermediate is then purified and crystallized to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 3-chloro-4-methylphenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of benzene-1,3-dicarboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Dimethyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context

Properties

IUPAC Name

dimethyl 5-[(3-chloro-4-methylbenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c1-10-4-5-11(9-15(10)19)16(21)20-14-7-12(17(22)24-2)6-13(8-14)18(23)25-3/h4-9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEFQUOEFNYAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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